

Spectroscopic Profile of 2,4-Dinitroiodobenzene: A Technical Guide

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Compound of Interest

Compound Name: 2,4-Dinitroiodobenzene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of **2,4-Dinitroiodobenzene**, a key aromatic compound with applications in chemical synthesis and potentially in drug development. This document outlines the characteristic spectral data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS). Detailed experimental protocols are provided to facilitate the replication and verification of these findings.

Introduction

2,4-Dinitroiodobenzene ($C_6H_3IN_2O_4$) is a substituted aromatic compound featuring two nitro groups and an iodine atom attached to a benzene ring.[1] Its chemical structure significantly influences its spectroscopic properties, providing a unique fingerprint for identification and characterization. Understanding these properties is crucial for quality control, reaction monitoring, and exploring its potential interactions in biological systems. This guide summarizes the key spectroscopic data and provides standardized methodologies for their acquisition.

Spectroscopic Data

The following sections present the quantitative spectroscopic data for **2,4-Dinitroiodobenzene** in a structured format for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: ^1H NMR Spectroscopic Data for **2,4-Dinitroiodobenzene**

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
|---------------------------------|--------------|--------------------------|------------|
| 8.90 | d | 2.5 | H-3 |
| 8.50 | dd | 8.8, 2.5 | H-5 |
| 8.15 | d | 8.8 | H-6 |

Solvent: Chloroform-d (CDCl_3)

Table 2: ^{13}C NMR Spectroscopic Data for **2,4-Dinitroiodobenzene**

| Chemical Shift (δ) ppm | Assignment |
|---------------------------------|------------|
| 150.1 | C-2 |
| 147.9 | C-4 |
| 141.2 | C-6 |
| 127.8 | C-5 |
| 121.3 | C-3 |
| 91.8 | C-1 |

Solvent: Chloroform-d (CDCl_3)

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **2,4-Dinitroiodobenzene** is characterized by the strong absorptions of the nitro groups.

Table 3: Key IR Absorption Bands for **2,4-Dinitroiodobenzene**

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|-------------|------------------------------------|
| 3100-3000 | Medium | Aromatic C-H stretch |
| 1530-1550 | Strong | Asymmetric NO ₂ stretch |
| 1340-1360 | Strong | Symmetric NO ₂ stretch |
| ~840 | Strong | C-N stretch |
| ~740 | Strong | C-I stretch |
| 1600, 1475 | Medium-Weak | Aromatic C=C skeletal vibrations |

Sample Preparation: KBr Pellet

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The nitroaromatic system of **2,4-Dinitroiodobenzene** gives rise to characteristic absorption bands in the UV region.

Table 4: UV-Vis Absorption Data for **2,4-Dinitroiodobenzene**

| λ_{max} (nm) | Molar Absorptivity (ϵ) | Solvent |
|-----------------------------|-----------------------------------|---------|
| ~260 | Not specified | Ethanol |
| ~290 | Not specified | Ethanol |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.

Table 5: Mass Spectrometry Data for **2,4-Dinitroiodobenzene**

| m/z | Relative Intensity | Assignment |
|-----|--------------------|-------------------------|
| 294 | High | $[M]^+$ (Molecular Ion) |
| 248 | Medium | $[M - NO_2]^+$ |
| 202 | Medium | $[M - 2NO_2]^+$ |
| 167 | Low | $[C_6H_3I]^+$ |
| 75 | High | $[C_6H_3]^+$ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

NMR Spectroscopy

Objective: To obtain high-resolution 1H and ^{13}C NMR spectra of **2,4-Dinitroiodobenzene**.

Methodology:

- Sample Preparation: Dissolve 10-20 mg of **2,4-Dinitroiodobenzene** in approximately 0.7 mL of deuterated chloroform ($CDCl_3$) containing 0.03% tetramethylsilane (TMS) as an internal standard.
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- 1H NMR Acquisition:
 - Acquire the spectrum at a probe temperature of 298 K.
 - Use a spectral width of 12 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds.
 - Apply a 90° pulse angle.

- Average 16 scans for a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - Use a spectral width of 250 ppm, an acquisition time of 1 second, and a relaxation delay of 5 seconds.
 - Apply a 30° pulse angle.
 - Average 1024 scans.
- Data Processing: Process the acquired Free Induction Decays (FIDs) with an exponential window function and perform a Fourier transform. Phase and baseline correct the resulting spectra. Calibrate the chemical shifts using the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

Objective: To obtain the IR absorption spectrum of solid **2,4-Dinitroiodobenzene**.

Methodology:

- Sample Preparation (KBr Pellet Method):
 - Grind 1-2 mg of **2,4-Dinitroiodobenzene** with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Transfer the powder to a pellet press and apply a pressure of 8-10 tons for 2-3 minutes to form a transparent or translucent pellet.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Acquisition:
 - Record a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder.

- Acquire the sample spectrum over a range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .
- Co-add 32 scans to improve the signal-to-noise ratio.
- Data Processing: The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.

UV-Vis Spectroscopy

Objective: To determine the UV-Vis absorption maxima of **2,4-Dinitroiodobenzene**.

Methodology:

- Sample Preparation:
 - Prepare a stock solution of **2,4-Dinitroiodobenzene** in spectroscopic grade ethanol of a known concentration (e.g., 1 mg/mL).
 - Perform serial dilutions to obtain a final concentration that gives an absorbance reading between 0.2 and 1.0 at the λ_{max} .
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
- Acquisition:
 - Use a matched pair of quartz cuvettes with a 1 cm path length.
 - Fill the reference cuvette with the solvent (ethanol).
 - Fill the sample cuvette with the prepared solution.
 - Scan the sample from 200 to 400 nm.
- Data Processing: The resulting spectrum will show absorbance as a function of wavelength. Identify the wavelengths of maximum absorbance (λ_{max}).

Mass Spectrometry

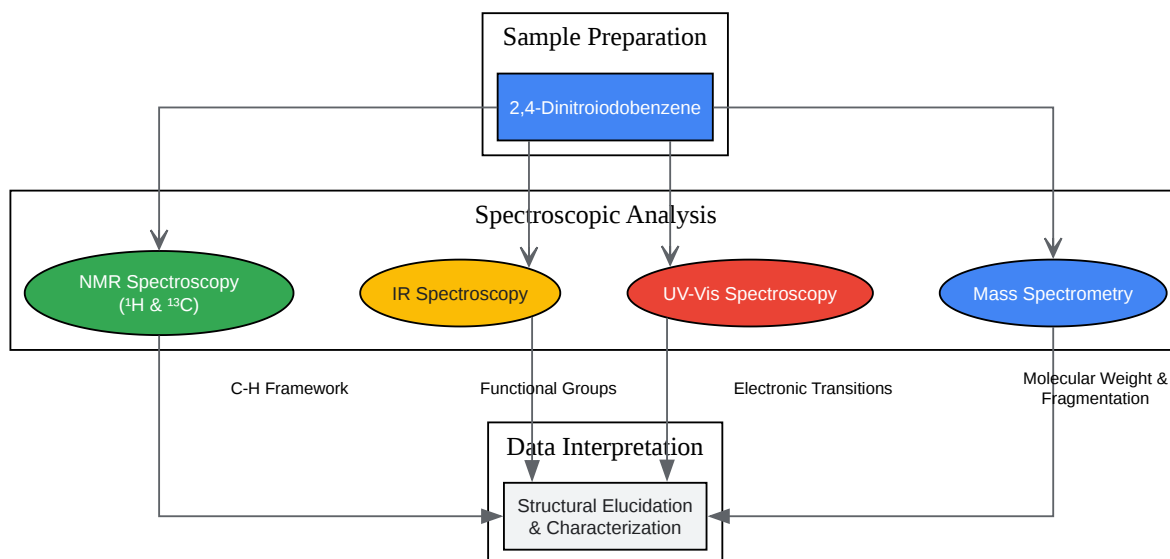
Objective: To determine the molecular weight and fragmentation pattern of **2,4-Dinitroiodobenzene**.

Methodology:

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by gas chromatography if coupled.
- Instrumentation: Use a mass spectrometer equipped with an Electron Ionization (EI) source.
- Ionization:
 - Use a standard electron energy of 70 eV.
 - Maintain the ion source temperature at approximately 200°C.
- Mass Analysis: Scan a mass range from m/z 40 to 400.
- Data Processing: The output will be a mass spectrum showing the relative abundance of ions at different m/z values. Identify the molecular ion peak and the major fragment ions.

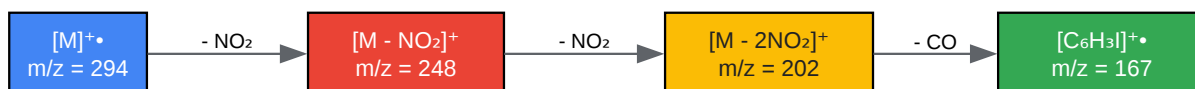
Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic characterization of **2,4-Dinitroiodobenzene**.



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Caption: Overall workflow for the spectroscopic characterization of **2,4-Dinitroiodobenzene**.



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Caption: Proposed primary fragmentation pathway for **2,4-Dinitroiodobenzene** in EI-MS.

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References

- 1. 2,4-Dinitroiodobenzene | C₆H₃IN₂O₄ | CID 69730 - PubChem [pubchem.ncbi.nlm.nih.gov]
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